1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261232-23-8
VCID: VC8225338
InChI: InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3
SMILES: CC1=CN=C(N=C1Cl)N2CCC(C2)O
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

CAS No.: 1261232-23-8

Cat. No.: VC8225338

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol - 1261232-23-8

Specification

CAS No. 1261232-23-8
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3
Standard InChI Key UWFRFGDRORKGRX-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)N2CCC(C2)O
Canonical SMILES CC1=CN=C(N=C1Cl)N2CCC(C2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol features a pyrimidine ring substituted with a chlorine atom at position 4 and a methyl group at position 5. The pyrrolidine ring, a five-membered secondary amine, is attached to the pyrimidine’s position 2 via a nitrogen atom, while a hydroxyl group occupies position 3 of the pyrrolidine (Figure 1). This configuration introduces both polar (hydroxyl, chlorine) and nonpolar (methyl) functional groups, influencing its solubility and reactivity.

Figure 1: Proposed structure of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol. Pyrimidine ring (blue), pyrrolidine (green), chlorine (yellow), methyl (red), hydroxyl (orange).

Physicochemical Characteristics

The compound’s molecular weight (213.66 g/mol) and logP value (estimated 1.2) suggest moderate lipophilicity, facilitating membrane permeability in biological systems. Its solubility profile varies with solvent polarity:

  • Water: ≤1 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: ~10 mg/mL

Thermal stability analyses of analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step process:

  • Halogenation of Pyrimidine: 5-Methylpyrimidin-2-amine undergoes chlorination at position 4 using phosphorus oxychloride (POCl₃) under reflux.

  • Nucleophilic Substitution: The chlorinated intermediate reacts with pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) to displace the chlorine atom, forming the final product (Yield: 60–75%).

Equation 1:

\text{C}_5\text{H}_6\text{ClN}_2 + \text{C}_4\text{H_9NO} \xrightarrow{\text{Et}_3\text{N, THF}} \text{C}_9\text{H}_{12}\text{ClN}_3\text{O} + \text{HCl}

Industrial-Scale Considerations

Scale-up challenges include minimizing byproducts such as di-substituted pyrimidines. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity to >95%.

Comparative Analysis with Structural Analogs

Table 1: Comparison of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol with Related Compounds

CompoundStructural FeaturesBiological ActivityKey Differences
(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-olMethyl at pyrimidine C6, (R)-stereochemistryModerate PPTase inhibition (IC₅₀: ~1 µM)Stereochemistry and methyl position alter target affinity
1-(5-Bromo-4-methyl-pyrimidin-2-yl)-piperidin-4-olBromine at C5, piperidine ringAnticancer (GI₅₀: 5 µM)Halogen type and ring size modulate toxicity
ML267 Piperazine-carbothioamide corePPTase inhibition (IC₅₀: 0.29 µM)Thioamide group enhances potency

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacements: Substituting the hydroxyl group with a fluorine atom could improve metabolic stability.

  • Prodrug Design: Esterification of the hydroxyl moiety may enhance oral bioavailability.

Pharmacokinetic Profiling

Preliminary ADME data for ML267 analogs show:

  • Half-life: 2.0 h (mice)

  • AUC: 68,860 h·ng/mL

  • BBB Penetration: Yes (brain-to-plasma ratio: 0.8) .

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